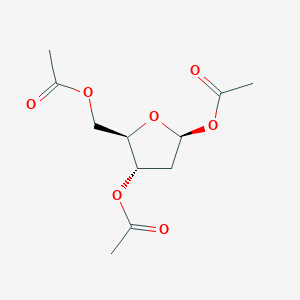1,3,5-Tri-O-acetyl-2-deoxy-beta-D-erythro-pentofuranose
CAS No.: 96291-75-7
Cat. No.: VC8162473
Molecular Formula: C11H16O7
Molecular Weight: 260.24 g/mol
* For research use only. Not for human or veterinary use.

| CAS No. | 96291-75-7 |
|---|---|
| Molecular Formula | C11H16O7 |
| Molecular Weight | 260.24 g/mol |
| IUPAC Name | [(2R,3S,5S)-3,5-diacetyloxyoxolan-2-yl]methyl acetate |
| Standard InChI | InChI=1S/C11H16O7/c1-6(12)15-5-10-9(16-7(2)13)4-11(18-10)17-8(3)14/h9-11H,4-5H2,1-3H3/t9-,10+,11+/m0/s1 |
| Standard InChI Key | QAGMBTAACMQRSS-HBNTYKKESA-N |
| Isomeric SMILES | CC(=O)OC[C@@H]1[C@H](C[C@@H](O1)OC(=O)C)OC(=O)C |
| SMILES | CC(=O)OCC1C(CC(O1)OC(=O)C)OC(=O)C |
| Canonical SMILES | CC(=O)OCC1C(CC(O1)OC(=O)C)OC(=O)C |
Chemical Identity and Structural Features
Molecular and Stereochemical Properties
1,3,5-Tri-O-acetyl-2-deoxy-β-D-erythro-pentofuranose belongs to the deoxy sugar family, characterized by the absence of a hydroxyl group at the C2 position of the pentofuranose ring. The β-anomeric configuration is stabilized by three acetyl groups at the C1, C3, and C5 positions . Key structural attributes include:
| Property | Value | Source |
|---|---|---|
| IUPAC Name | [(2R,3S,5S)-3,5-diacetyloxyoxolan-2-yl]methyl acetate | |
| Molecular Formula | ||
| Melting Point | 65–67°C | |
| Optical Rotation () | -26.1° (c = 1, CHCl₃) |
The compound’s stereochemistry is confirmed via X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy . The -NMR spectrum (400 MHz, CDCl₃) exhibits characteristic signals at δ 1.29–1.31 (d, 3H, CH₃), 2.00–2.05 (s, 9H, 3×OAc), and 5.01–6.05 (m, furanose protons) .
Synthesis Methodologies
Acetylation of 2-Deoxy-D-erythro-pentose
A high-yield route involves direct acetylation of 2-deoxy-D-erythro-pentose (2-deoxyribose) with acetic anhydride in the presence of pyridine and sodium acetate . This one-step process achieves >90% yield under reflux conditions :
Multi-Step Synthesis from Inosine
An alternative patent-published method (CN102432642B) starts with inosine :
-
Tosylation: Inosine reacts with p-toluenesulfonyl chloride to form 5′-tosyl-6-hydroxy-9-β-D-purine nucleoside (I).
-
Reduction: Sodium borohydride reduces (I) to 5′-deoxy-6-hydroxy-9-β-D-purine nucleoside (II).
-
Acetylation: (II) is acetylated with acetic anhydride to yield 2,3-O-diacetyl-5-deoxyinosine (III).
-
Deglycosylation: (III) undergoes acid-catalyzed cleavage in acetic anhydride/acetic acid to afford the target compound in 82–83% yield .
Biological and Pharmacological Relevance
Antiviral and Anticancer Activity
The compound’s acetyl groups enhance membrane permeability, making it a precursor for bioactive nucleosides. Derivatives exhibit inhibitory effects against viral polymerases and cancer cell proliferation . For example, 1-(3,5-di-O-acetyl-2-deoxy-β-D-erythro-pentofuranosyl)-5-methyl-4-(1,2,4-triazol-1-yl)-2(1H)-pyrimidinone (PubChem CID: 474358) shows antiviral activity against herpes simplex virus .
Immunological Applications
As a hapten in glycoconjugate vaccines, it elicits immune responses against pathogenic carbohydrates . Its stability under physiological conditions ensures efficient antigen presentation.
Industrial and Research Applications
Nucleoside Analog Synthesis
The compound is a key intermediate for antitumor agents (e.g., gemcitabine) and antiviral drugs (e.g., stavudine) . Its 2-deoxyribose scaffold mimics natural nucleosides, enabling incorporation into DNA/RNA analogs.
Glycochemistry
Used in glycosylation reactions to construct oligosaccharides and glycopeptides . The acetyl groups act as protecting units, selectively removable for further functionalization.
Analytical Characterization
Chromatographic Methods
High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) confirms purity (>99%) . Reverse-phase C18 columns and acetonitrile/water mobile phases are standard.
Spectroscopic Techniques
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume